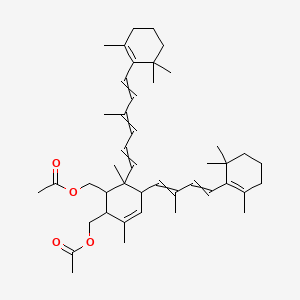

Kitol Diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structural Elucidation Using Capillary HPLC and NMR Spectroscopy : Kitol isomers, including Kitol Diacetate, have been analyzed using capillary high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy. This approach allows for detailed structural determination of these compounds (Schlotterbeck et al., 1997).

Study on the Structure of Kitol : Research on the structure of Kitol, a natural retinol dimer, has led to the discovery of its stereochemistry, which is crucial for understanding the properties of Kitol Diacetate. Techniques like Diels–Alder reactions have been employed for these studies (Burger & Garbers, 1973).

Chemistry of Kitols and Related Compounds : Kitol-A and Kitol-B, isolated from whale liver, have been extensively studied, providing insights into the chemistry of Kitol Diacetate. These studies include the use of 1H-NMR data for structural determination (Tsukida & Ito, 1980).

Preparation from Whale Liver Oil : Kitol has been prepared from whale liver oil, which might include processes relevant to Kitol Diacetate preparation (Tawara & Fukazawa, 1950).

Applications in Natural Product Assembly : 1,2-Diacetals, a category to which Kitol Diacetate belongs, are important in natural product assembly due to their structural rigidity and stability. They have applications in selective protection, chiral memory, and as building blocks in synthesis (Ley & Polara, 2007).

Use in Stability Monitoring : Kitol formation from vitamin A derivatives under heat stress has been studied, relevant to the stability of substances like Kitol Diacetate in various products (Runge & Heger, 2000).

Biological Activity Studies : The biological activity of Kitol and its thermally decomposed products, which may include derivatives like Kitol Diacetate, has been explored through animal examination (Higashi et al., 1951).

Propriétés

IUPAC Name |

[6-(acetyloxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O4/c1-30(19-21-39-32(3)17-14-23-42(39,8)9)16-13-25-44(12)37(26-31(2)20-22-40-33(4)18-15-24-43(40,10)11)27-34(5)38(28-47-35(6)45)41(44)29-48-36(7)46/h13,16,19-22,25-27,37-38,41H,14-15,17-18,23-24,28-29H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRGWOUOWMKOFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2COC(=O)C)COC(=O)C)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kitol Diacetate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-Oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid;hydrochloride](/img/structure/B570049.png)

![4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl](/img/structure/B570051.png)

![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)

![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)